Cucurbitacin IIb

Übersicht

Beschreibung

Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family of plants, but they are also present in other plant families, fungi, and some marine organisms . This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Wirkmechanismus

Target of Action

Cucurbitacin IIb (CuIIb) primarily targets T lymphocytes , which are key players in the adaptive immune response . It also acts as a tyrosine kinase inhibitor , which plays a crucial role in cell signaling and growth .

Mode of Action

CuIIb interacts with its targets by downregulating the phosphorylation of STAT3 , a signal transducer and activator of transcription . This interaction leads to an increase in cell apoptosis . Furthermore, CuIIb induces G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway .

Biochemical Pathways

CuIIb affects several biochemical pathways. The primary pathway is the JAK/STAT3 signaling pathway , which is essential for the activation, proliferation, and maintenance of cancerous cells . CuIIb also impacts the PI3K/Akt pathway , which plays a significant role in regulating cell apoptosis .

Pharmacokinetics

The pharmacokinetic properties of CuIIb, including its absorption, distribution, metabolism, and elimination (ADME), are still under investigation . It’s known that the clearance rate of cuiib can be modified in diseased mice, possibly due to the cyp450 enzyme system, which prolongs storage time and decreases clearance time .

Result of Action

The action of CuIIb results in significant molecular and cellular effects. It inhibits the growth of cancer cells, such as T24 and UM-UC-3 bladder cancer cells, by suppressing cell viability and clonogenicity . It also induces robust cell apoptosis, confirmed by immunoblotting and mitochondrial membrane potential (ΔΨm) analysis .

Action Environment

It’s known that the compound’s action can be influenced by the health status of the organism, as seen in the slower clearance rate of cuiib in diseased mice compared to healthy ones .

Biochemische Analyse

Biochemical Properties

Cucurbitacin IIb plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound acts as a tyrosine kinase inhibitor, which is essential in regulating cell signaling pathways . It also interacts with the STAT3 pathway, leading to the induction of apoptosis and cell cycle arrest . Additionally, this compound modulates the PI3K/Akt pathway, contributing to its anticancer activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells . In bladder cancer cells, this compound causes cell cycle arrest in the G2/M phase and promotes apoptosis through the mitochondrial apoptotic pathway . Furthermore, this compound influences cell signaling pathways, such as the EGFR/MAPK pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to and inhibits tyrosine kinases, leading to the suppression of the EGFR/MAPK pathway . This compound also activates the caspase cascade, resulting in apoptosis via the STAT3 pathway . Additionally, it modulates the PI3K/Akt pathway, contributing to its anticancer effects . These interactions highlight the compound’s ability to regulate cell growth, survival, and apoptosis at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its biological activity over extended periods . Studies have shown that this compound can induce long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound also affects metabolic flux and metabolite levels, contributing to its overall biological activity

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits a high volume of distribution and accumulates in multiple organs . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and distribution . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its apoptotic effects . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIb involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, cyclization, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as plants in the Cucurbitaceae family. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from plant extracts . Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Cucurbitacin IIb undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

CIIb has demonstrated significant anticancer effects, particularly against various cancer cell lines.

- Mechanism of Action : Research indicates that CIIb induces apoptosis in cancer cells, such as HeLa cells, through the intrinsic pathway. This involves the disruption of mitochondrial membrane potential and activation of caspases-3 and -9, leading to cell cycle arrest in the S and G2/M phases. Additionally, CIIb inhibits the STAT3 signaling pathway, which is often upregulated in cancers .

- Case Study : A study highlighted that treatment with CIIb resulted in a marked reduction in cell viability and proliferation of HeLa cells. The compound also induced DNA damage, further supporting its potential as an anticancer agent .

Anti-inflammatory Effects

CIIb exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : In studies involving concanavalin A (Con A)-activated lymphocytes, CIIb inhibited cell proliferation and suppressed pro-inflammatory cytokines such as TNF-α and IL-6. It also modulated cyclin-dependent kinase inhibitors, contributing to cell cycle arrest .

- Application in Autoimmune Diseases : A significant application of CIIb is its potential use in systemic lupus erythematosus (SLE). In mouse models, CIIb improved kidney injury associated with SLE by balancing Th17 and Treg cell populations. This regulation led to reduced inflammation and improved kidney function .

Gastrointestinal Health

CIIb has been studied for its effects on gastrointestinal disorders.

- Colitis Treatment : In a dextran sulfate sodium (DSS)-induced colitis model, CIIb alleviated symptoms such as weight loss and inflammation. It improved intestinal morphology and reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers like IL-10 .

- Microbiota Regulation : The compound also showed potential in regulating gut microbiota composition, which is crucial for maintaining intestinal health and mitigating colitis symptoms .

Hematological Applications

Recent studies have explored the anti-platelet activity of cucurbitacins, including CIIb.

- Mechanism : CIIb disrupts platelet cytoskeletal dynamics, which can lead to anti-thrombotic effects. This property suggests potential applications in cardiovascular health by preventing excessive platelet aggregation .

Summary Table of Applications

Vergleich Mit ähnlichen Verbindungen

Cucurbitacin IIb is compared with other cucurbitacins, such as cucurbitacin B, E, and I:

Cucurbitacin B: Known for its strong anticancer properties and ability to inhibit the JAK/STAT3 pathway.

Cucurbitacin E: Exhibits potent anti-inflammatory and anticancer activities.

Cucurbitacin I: Effective in inhibiting neuroinflammatory responses.

Uniqueness: this compound is unique due to its specific molecular targets and pathways, particularly its dual inhibition of tyrosine kinases and the STAT3 pathway, making it a promising candidate for cancer therapy .

Eigenschaften

CAS-Nummer |

50298-90-3 |

|---|---|

Molekularformel |

C30H48O7 |

Molekulargewicht |

520.7 g/mol |

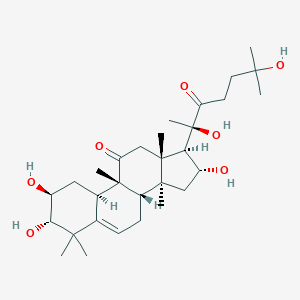

IUPAC-Name |

(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1 |

InChI-Schlüssel |

VVBWBGOEAVGFTN-BLGDFNBKSA-N |

SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |

Isomerische SMILES |

C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O |

Kanonische SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |

Synonyme |

23,24-dihydrocucurbitacin F hemslecin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.